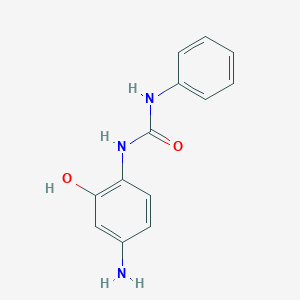
Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an amino group and a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- typically involves the reaction of 4-amino-2-hydroxyaniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the amino group of 4-amino-2-hydroxyaniline and the isocyanate group of phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
化学反应分析
Types of Reactions
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- Urea, N-(4-amino-2-hydroxyphenyl)-N’-methyl-
- Urea, N-(4-amino-2-hydroxyphenyl)-N’-ethyl-
- Urea, N-(4-amino-2-hydroxyphenyl)-N’-benzyl-
Uniqueness
Urea, N-(4-amino-2-hydroxyphenyl)-N’-phenyl- is unique due to the presence of two phenyl rings, which can enhance its stability and potential interactions with biological targets
属性
CAS 编号 |
92949-91-2 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-(4-amino-2-hydroxyphenyl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c14-9-6-7-11(12(17)8-9)16-13(18)15-10-4-2-1-3-5-10/h1-8,17H,14H2,(H2,15,16,18) |
InChI 键 |
CPWUEGSLUBOUGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


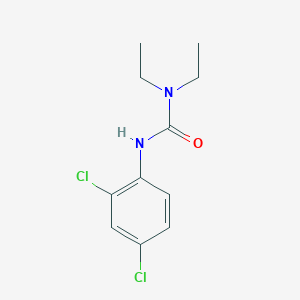
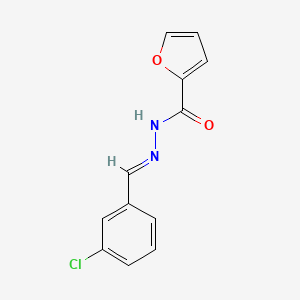
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
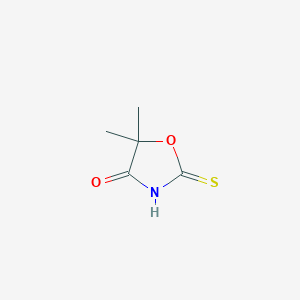
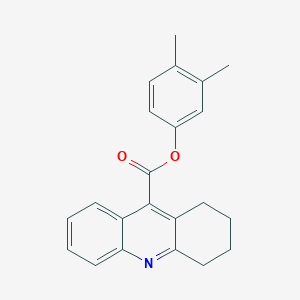
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
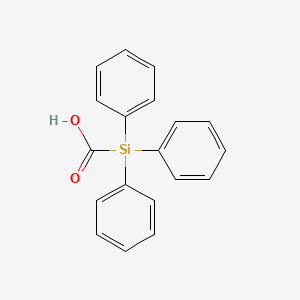
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
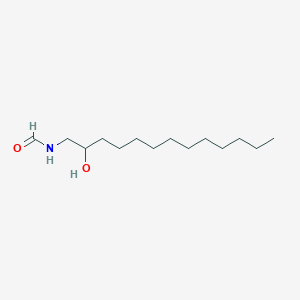
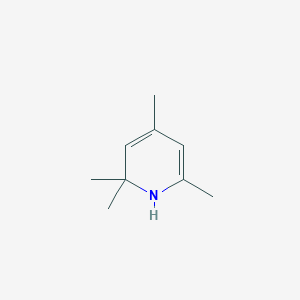
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)
